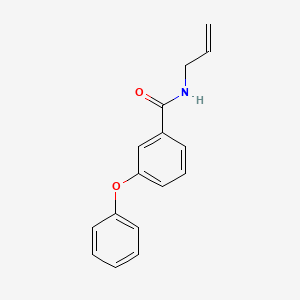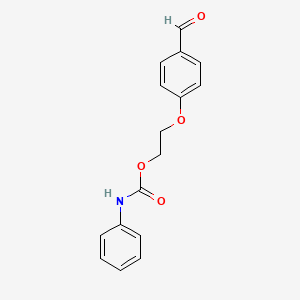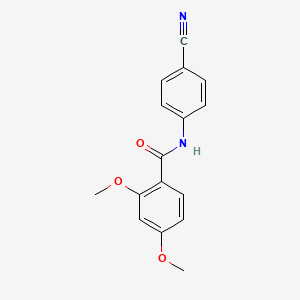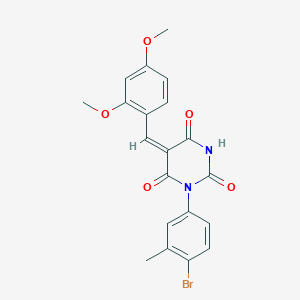
N'-benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate, commonly known as BPAH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of hydrazides and has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of BPAH is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. BPAH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition results in the suppression of cancer cell invasion and metastasis. BPAH has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition results in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
BPAH has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BPAH can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress cancer cell migration and invasion. BPAH has also been found to decrease the production of inflammatory cytokines and chemokines, resulting in the suppression of inflammation and pain. In vivo studies have shown that BPAH can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
BPAH has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in good yields with high purity. It has also been extensively studied, and its properties and potential applications are well-known. However, BPAH also has some limitations. It is a relatively complex molecule, which can make it difficult to synthesize and purify. It is also a highly reactive compound, which can make it difficult to handle and store.
将来の方向性
There are several future directions for the study of BPAH. One area of interest is the development of BPAH-based drugs for the treatment of cancer and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of BPAH, which could lead to the discovery of new targets for the treatment of cancer and inflammation. Further studies are also needed to investigate the pharmacokinetics and toxicity of BPAH in vivo, which could provide important information for the development of BPAH-based drugs.
合成法
BPAH can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-benzyl-N'-phenylacetohydrazide with 1-piperidinecarboxaldehyde in the presence of a catalyst. The resulting product is purified and then converted into the oxalate salt form. The synthesis method of BPAH is well-established, and the compound can be obtained in good yields with high purity.
科学的研究の応用
BPAH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BPAH is in the field of medicine. BPAH has been shown to exhibit significant anti-cancer activity against a wide range of cancer cell lines. It has also been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
特性
IUPAC Name |
N'-benzyl-N'-phenyl-2-piperidin-1-ylacetohydrazide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.C2H2O4/c24-20(17-22-14-8-3-9-15-22)21-23(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18;3-1(4)2(5)6/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,21,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQVFLHWFOMPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)




![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)

![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)
![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4964478.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4964481.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4964504.png)
![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)

